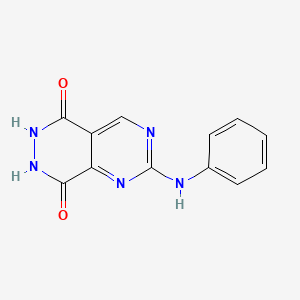
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol is a heterocyclic compound with the molecular formula C12H9N5O2. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol typically involves the cyclization of pyrimidine derivatives. One common method includes the reaction of pyrimidine with aniline under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and quantity .
Chemical Reactions Analysis
Types of Reactions
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and specific properties.
List of Similar Compounds
- Pyridazine
- Pyridazinone
- Pyrimidopyrimidine derivatives
Biological Activity
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol is an organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and biological activity. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound features a hydroxyl group at positions 5 and 8 of the pyridazine ring. The synthesis typically involves reactions that form the heterocyclic framework. A common method includes the reaction of ethyl 5-aminopyridazine-4-carboxylate with N,N'-diphenylguanidine in the presence of sodium hydride, leading to the desired compound through cyclization processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. Its structural features allow it to interact with specific biological targets, influencing cellular functions.
The compound's ability to fit into enzyme active sites or bind to nucleic acids is crucial for its biological effects. Interaction studies have focused on understanding these mechanisms through various techniques such as:
- Enzyme inhibition assays : These assess the compound's ability to inhibit specific enzymes linked to cancer progression.
- Cellular assays : These evaluate the effects on cell proliferation and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol | C₁₃H₁₀N₄O₂ | Contains a furyl group which may enhance bioactivity |
| Pyrimido[4,5-d]pyridazine derivatives | Varies | General class known for diverse biological activities |
| Anilino derivatives of pyrimidines | Varies | Often exhibit anti-cancer properties |
The distinct arrangement of functional groups and nitrogen atoms in this compound contributes to its unique biological profile compared to these similar compounds.
Case Studies and Research Findings
-
Anti-Cancer Activity :
- A study demonstrated that this compound exhibited significant anti-cancer activity by inhibiting cell proliferation in various cancer cell lines. The compound's interaction with specific targets involved in cell cycle regulation was highlighted as a key mechanism.
- Immunomodulatory Effects :
- Pharmacokinetic Properties :
Properties
CAS No. |
6344-84-9 |
|---|---|
Molecular Formula |
C12H9N5O2 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-anilino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C12H9N5O2/c18-10-8-6-13-12(14-7-4-2-1-3-5-7)15-9(8)11(19)17-16-10/h1-6H,(H,16,18)(H,17,19)(H,13,14,15) |
InChI Key |
STRPVOOSFZSRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)C(=O)NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















